molecular formula C28H23BrN2O4 B227919 4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B227919
Molekulargewicht: 531.4 g/mol
InChI-Schlüssel: IFPGSOQSEDGGAY-SHHOIMCASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BRD-9424 and belongs to the class of pyrrolone derivatives.

Wirkmechanismus

BRD-9424 inhibits BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the recruitment of transcriptional co-activators, leading to the downregulation of gene expression. This mechanism of action makes BRD-9424 a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
In vitro studies have shown that BRD-9424 inhibits the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and neuroblastoma. It has also been shown to have anti-inflammatory effects in macrophages and can reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that BRD-9424 can reduce tumor growth in mouse models of acute myeloid leukemia and multiple myeloma.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BRD-9424 is its potent inhibition of BET proteins, making it a promising candidate for the treatment of various diseases. However, the low yield of the synthesis method and its limited solubility in aqueous solutions can make it challenging to work with in lab experiments. Additionally, its potential toxicity and off-target effects need to be carefully evaluated before its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the study of BRD-9424. One area of research could be the development of more efficient synthesis methods to improve its yield and solubility. Another direction could be the evaluation of its efficacy in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Overall, BRD-9424 shows great promise as a therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesemethoden

The synthesis of BRD-9424 involves the condensation reaction of 4-bromo-3-nitrobenzoic acid with 2-(1H-indol-3-yl)ethanol in the presence of triphenylphosphine and diethyl azodicarboxylate. The resulting intermediate is then treated with 2-methoxyphenylboronic acid and palladium acetate to obtain the final product. The yield of this synthesis method is reported to be around 20%.

Wissenschaftliche Forschungsanwendungen

BRD-9424 has been studied extensively for its potential use in scientific research. It has been shown to have anti-inflammatory properties and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation.

Eigenschaften

Molekularformel

C28H23BrN2O4

Molekulargewicht

531.4 g/mol

IUPAC-Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H23BrN2O4/c1-35-23-9-5-3-7-21(23)25-24(26(32)17-10-12-19(29)13-11-17)27(33)28(34)31(25)15-14-18-16-30-22-8-4-2-6-20(18)22/h2-13,16,25,30,32H,14-15H2,1H3/b26-24+

InChI-Schlüssel

IFPGSOQSEDGGAY-SHHOIMCASA-N

Isomerische SMILES

COC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Kanonische SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.